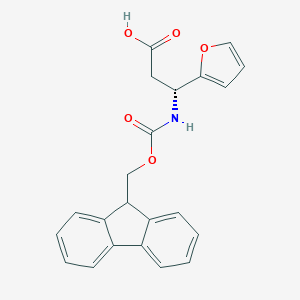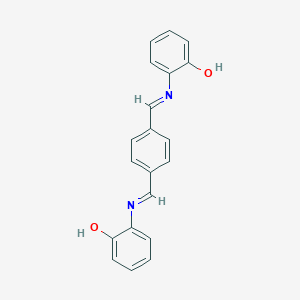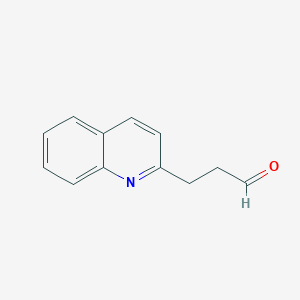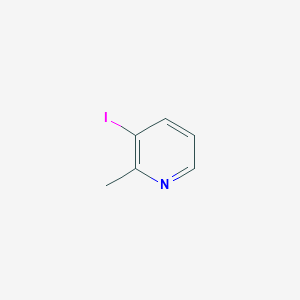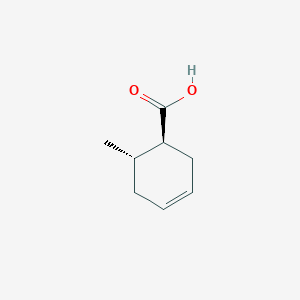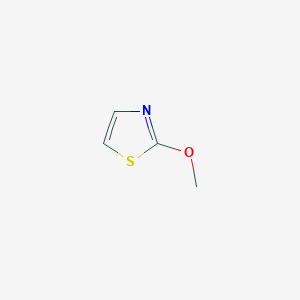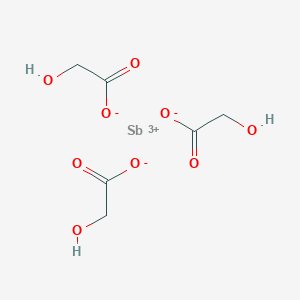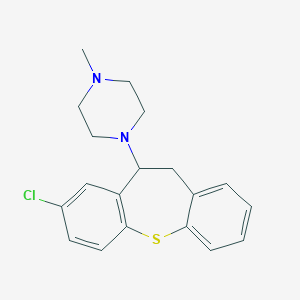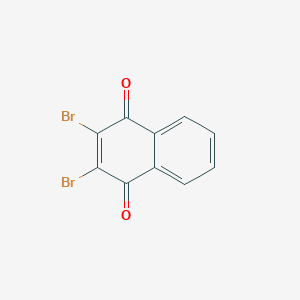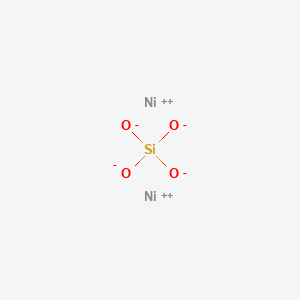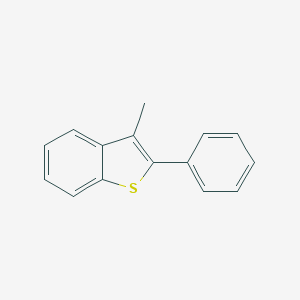
3-Methyl-2-phenyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenyl-1-benzothiophene (MBT) is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. MBT is a benzothiophene derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-Methyl-2-phenyl-1-benzothiophene has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
生化学的および生理学的効果
3-Methyl-2-phenyl-1-benzothiophene has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-Methyl-2-phenyl-1-benzothiophene has been found to reduce inflammation, pain, and tumor growth. 3-Methyl-2-phenyl-1-benzothiophene has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the modulation of various signaling pathways in cells.
実験室実験の利点と制限
One advantage of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its relatively low toxicity. 3-Methyl-2-phenyl-1-benzothiophene has been found to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other drugs. Another advantage is its ability to modulate multiple signaling pathways, which makes it a versatile compound for studying various biological processes.
One limitation of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability. Another limitation is its limited stability, which can make it difficult to store and handle.
将来の方向性
There are several future directions for research on 3-Methyl-2-phenyl-1-benzothiophene. One area of research is focused on its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another area of research is focused on its potential applications in the development of new pain medications. Additionally, research is needed to further elucidate the mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene and to optimize its synthesis and formulation for use in clinical trials.
合成法
The synthesis of 3-Methyl-2-phenyl-1-benzothiophene involves the reaction of 2-phenylbenzothiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 3-Methyl-2-phenyl-1-benzothiophene can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
科学的研究の応用
3-Methyl-2-phenyl-1-benzothiophene has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has been focused on its anti-inflammatory properties. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been focused on the analgesic properties of 3-Methyl-2-phenyl-1-benzothiophene. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can reduce pain in animal models of acute and chronic pain. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new pain medications.
3-Methyl-2-phenyl-1-benzothiophene has also been found to exhibit anti-tumor effects. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
10371-50-3 |
|---|---|
製品名 |
3-Methyl-2-phenyl-1-benzothiophene |
分子式 |
C15H12S |
分子量 |
224.32 g/mol |
IUPAC名 |
3-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
BYLWUDAFLSDOJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
正規SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



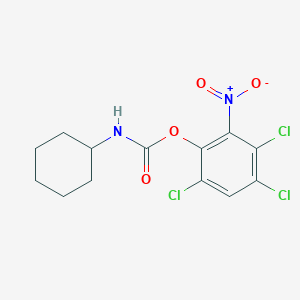
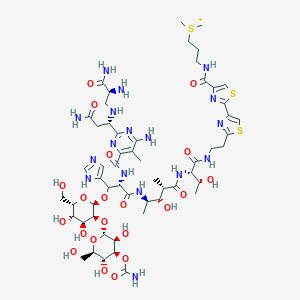
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
